molecular formula C17H21N3O2 B2760998 2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide CAS No. 852368-20-8

2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide

Cat. No.: B2760998
CAS No.: 852368-20-8
M. Wt: 299.374
InChI Key: WXMOZCXWBILBMZ-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide (CAS 852368-20-8) is a synthetic indole derivative supplied for research purposes. This compound is of significant interest in medicinal chemistry, particularly in the development of novel anti-infective and anticancer agents. Structurally, it combines an indole moiety, a key feature of many biologically active natural products, with a pyrrolidine-containing acetamide side chain. Indole derivatives are extensively investigated for their potent antibacterial properties. Structurally related compounds have demonstrated promising activity against challenging pathogens such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as Mycobacterium tuberculosis . The indole scaffold is a recognized pharmacophore in molecules that can inhibit bacterial biofilm formation, a major factor in antibiotic resistance . Furthermore, research suggests that indole-based compounds may function by targeting bacterial stress response pathways, including the inhibition of alarmone synthetase enzymes like Rel, which are crucial for bacterial persistence . Beyond infectious disease research, indole-containing molecules are also prominent in oncology drug discovery. Numerous analogues have displayed potent cytotoxic and antiproliferative activities against a range of cancer cell lines, making this compound a valuable scaffold for developing new anticancer therapeutics . Researchers can utilize this high-purity compound to explore its mechanism of action and efficacy in these and other biological contexts. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-16(14-12-19-15-7-2-1-6-13(14)15)17(22)18-8-5-11-20-9-3-4-10-20/h1-2,6-7,12,19H,3-5,8-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMOZCXWBILBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole or via the cyclization of 1,4-diaminobutane.

    Coupling Reaction: The indole and pyrrolidine rings are then coupled through an acetamide linkage. This can be achieved by reacting the indole derivative with an acyl chloride or anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the acetamide can be reduced to form the corresponding amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. The mechanism typically involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

  • Case Study : A study demonstrated that derivatives of indole compounds can induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. The specific compound under discussion has shown promise in inhibiting tumor growth in vitro and in vivo models.

Neurological Disorders

The interaction of this compound with neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety.

  • Mechanism : The compound may act as a serotonin receptor modulator, which is crucial for mood regulation. Early studies have indicated that it could enhance serotonergic transmission, leading to improved mood and reduced anxiety behaviors.

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases, including cardiovascular diseases and neurodegenerative disorders.

  • Research Findings : Experimental data suggest that this compound can inhibit pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and reduce inflammation markers in animal models, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

Preliminary studies have shown that the compound exhibits antimicrobial properties against various bacterial strains.

  • Case Study : In vitro tests revealed that it effectively inhibits the growth of certain Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antimicrobial agents.

Comparative Data Table

Application AreaMechanism of ActionReferences
AnticancerInduction of apoptosis via caspase activation
Neurological DisordersSerotonin receptor modulation
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialGrowth inhibition of bacterial strains

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The compound’s analogs differ primarily in substituents on the indole ring, acetamide linker, or the amine side chain. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Reference
2-(1H-Indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide Indole + acetamide 3-(pyrrolidin-1-yl)propyl 327.42 (calculated)
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide (SzR-105) Quinoline + carboxamide 3-(dimethylamino)propyl 309.79
N-Ethyl-N-[2-(1H-indol-3-yl)-propyl]-acetamide (215b) Indole + acetamide Ethyl + 2-(indol-3-yl)propyl 258.34
2-(2-Oxopyrrolidin-1-yl)acetamide Pyrrolidone + acetamide 2-oxopyrrolidin-1-yl 142.16
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (7) Thiadiazole + acetamide p-Tolyl + thioethyl 414.50
Key Observations :

Indole vs. Quinoline derivatives often exhibit enhanced metabolic stability but reduced solubility due to planar aromatic systems .

Side-Chain Modifications: Replacing the pyrrolidinylpropyl group with a simpler ethyl group (as in 215b, ) reduces molecular weight (258.34 vs. 327.42 g/mol) but may diminish binding affinity due to loss of conformational restraint .

Acetamide Linker Variations :

  • The thiadiazole-containing analog 7 () replaces the indole with a sulfur-heterocyclic system, increasing hydrophobicity and altering pharmacokinetic profiles .
  • 2-(2-Oxopyrrolidin-1-yl)acetamide () lacks the indole ring but retains the pyrrolidone group, highlighting the importance of the acetamide-pyrrolidine motif in solubility and toxicity profiles .

Physicochemical and Pharmacological Insights

  • Solubility : The pyrrolidinylpropyl side chain in the target compound likely improves water solubility compared to analogs with bulkier aromatic substituents (e.g., H4 in ) .
  • Toxicity : While direct toxicity data for the target compound is unavailable, 2-(2-oxopyrrolidin-1-yl)acetamide () exhibits acute oral toxicity (H302) and skin sensitization (H317), suggesting that similar acetamide derivatives may require careful handling .

Biological Activity

2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide is a synthetic organic compound characterized by the presence of an indole ring and a pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H21N3O2
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 852368-20-8

Biological Activity Overview

The biological activity of 2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide has been explored in various studies, indicating its potential as a therapeutic agent. Key areas of investigation include:

  • Antitumor Activity
    • Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides exhibit significant antitumor properties, particularly against solid tumors such as colon and lung cancers. These compounds have been shown to inhibit tumor growth in vitro and in vivo models, suggesting their utility in cancer therapy .
  • Neuroprotective Effects
    • The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has demonstrated the ability to reduce oxidative stress and inhibit neuronal apoptosis, which are critical factors in conditions like Alzheimer's disease .
  • Enzyme Inhibition
    • Preliminary studies have suggested that this compound may act as an inhibitor of prolyl oligopeptidase (PREP), an enzyme implicated in various neurodegenerative disorders. Inhibition of PREP can lead to decreased aggregation of α-synuclein, a protein associated with Parkinson's disease .

The proposed mechanisms through which 2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide exerts its biological effects include:

  • Modulation of Protein Interactions : The compound's structure allows it to interact with various proteins involved in cell signaling pathways, potentially leading to altered cellular responses.
  • Antioxidant Activity : By reducing reactive oxygen species (ROS) levels, the compound may protect cells from oxidative damage, thereby enhancing cell survival under stress conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusKey Findings
Antitumor EffectsDemonstrated significant inhibition of tumor cell proliferation in colon cancer models.
Neuroprotective PropertiesShowed reduction in neuronal death and improved cognitive function in Alzheimer’s disease models.
Enzyme InhibitionIdentified as a potent inhibitor of PREP with implications for reducing α-synuclein aggregation.

Q & A

Q. What are the key synthetic pathways for 2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including amidation and functional group coupling. For example, analogous indole derivatives are synthesized via nucleophilic substitution, where the pyrrolidine-propylamine side chain is introduced through carbodiimide-mediated coupling . Optimization of temperature (e.g., 80–110°C), solvent choice (e.g., ethanol or DMF), and catalyst use (e.g., Lewis acids) is critical to maximize yield and purity . Reaction progress is monitored using TLC or HPLC.

Q. How is the molecular structure of this compound validated in academic research?

Structural characterization employs spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR confirm backbone connectivity and substituent positions, particularly the indole C3 attachment and pyrrolidinylpropyl group .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., C₁₇H₂₀N₃O₂ requires 298.16 g/mol) .
  • IR Spectroscopy : Peaks near 1650–1700 cm⁻¹ confirm carbonyl groups (amide and ketone) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, safety measures for structurally similar acetamides include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Storage : Keep in a dry, dark environment at room temperature, as light sensitivity is common in indole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies in bioactivity data (e.g., receptor affinity vs. cytotoxicity) require:

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time) .
  • Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions .
  • Metabolic Stability Tests : Assess liver microsomal degradation to clarify in vitro vs. in vivo efficacy gaps .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Models binding to targets like CYP51 (linked to antiparasitic activity) or adrenoceptors .
  • MD Simulations : Evaluate binding stability over time, focusing on hydrogen bonds with pyrrolidinyl nitrogen and indole π-π stacking .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy groups) with activity trends .

Q. What challenges arise in optimizing this compound’s solubility for in vivo studies?

The compound’s limited aqueous solubility (common in lipophilic indole derivatives) necessitates:

  • Co-Solvent Systems : Use cyclodextrins or PEG-based formulations .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
  • Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability .

Q. How do researchers validate the compound’s mechanism of action in complex biological systems?

  • Knockout Models : CRISPR/Cas9-edited cell lines to confirm target dependency (e.g., α1D-adrenoceptor inhibition) .
  • Biochemical Assays : Measure downstream effects like cAMP modulation or caspase activation .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity and stoichiometry .

Q. What analytical methods address purity inconsistencies in synthesized batches?

  • HPLC-MS : Detect impurities >0.1% using reverse-phase columns (C18) with UV/Vis or MS detection .
  • Elemental Analysis : Verify stoichiometric ratios of C, H, N to confirm purity .
  • X-ray Crystallography : Resolve structural ambiguities in polymorphic forms .

Methodological Considerations

Q. How are reaction yields improved during scale-up synthesis?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance efficiency .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .
  • Byproduct Management : Scavenger resins (e.g., silica-bound amines) remove unreacted reagents .

Q. What strategies mitigate stability issues during long-term storage?

  • Lyophilization : Convert to stable powder form under inert atmospheres .
  • Light Protection : Use amber vials to prevent indole ring photodegradation .
  • Stability-Indicating Assays : Monitor degradation via accelerated aging tests (40°C/75% RH) .

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